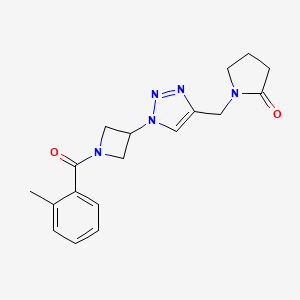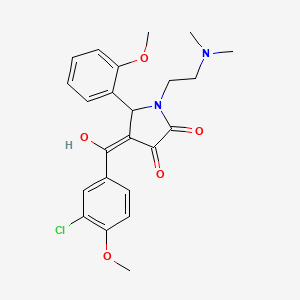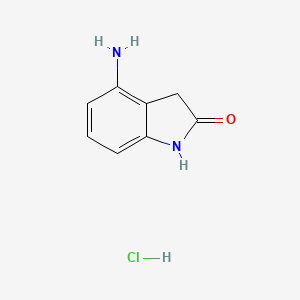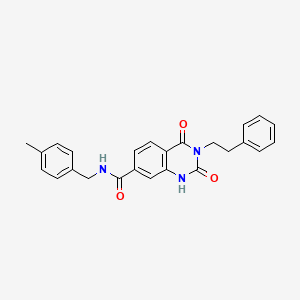
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various pyridine derivatives, including those related to 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine, has been explored through different methods. One approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to produce [1,2,4]triazolo[4,3-a]pyridines . Another method includes the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate to synthesize 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles . Additionally, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using crystallography and spectroscopic data. For instance, the crystal structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines have been reported, showing different supramolecular arrangements due to various intermolecular interactions . Similarly, the crystal structures of three isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines have been determined, highlighting the importance of cage-type and π(quinoline)⊳π(quinoline) dimeric motifs .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be complex, involving various transformations. For example, the conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles through an ANRORC style ring transformation has been described . Additionally, the synthesis of novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) compounds demonstrates the coordination chemistry of pyridine derivatives with transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are often characterized by their spectroscopic data and elemental analyses. For instance, a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were synthesized and characterized, with their antioxidant and antiradical activities evaluated . The crystal structure, DFT study, and antifungal activity of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine were also investigated, providing insights into the electronic structure and biological properties of such compounds .
Scientific Research Applications
Anticancer and Antimicrobial Agent Synthesis
Compounds incorporating 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine have been studied for their potential as anticancer and antimicrobial agents. Specifically, compounds 6(d) showed significant potency in anticancer activity, suggesting a promising avenue for further research in cancer treatment (Katariya, Vennapu, & Shah, 2021).
Catalytic Activity in Organic Synthesis
This chemical structure has also been investigated for its application in catalytic activity, particularly in asymmetric synthesis. Research has focused on synthesizing chiral ligands, showcasing the compound's versatility in the field of synthetic chemistry (Wolińska, 2016).
Novel Oxazole-Based Emitters for OLEDs
In the field of optoelectronics, novel oxazole derivatives of this compound have been designed and synthesized, demonstrating significant potential in the development of high-efficiency fluorescent OLEDs. This suggests its applicability in advanced electronic and display technologies (Xing et al., 2017).
Synthesis of Complex Organic Compounds
Additionally, this compound has been used in the synthesis of complex organic structures, demonstrating its role as a versatile building block in organic synthesis. This includes the synthesis of pyrazolinone and pyrazole derivatives, further expanding its utility in pharmaceutical and chemical research (Aly, Abdo, & El-Gharably, 2004).
Insecticidal and Fungicidal Activity
Another area of application is in the development of compounds with potential insecticidal and fungicidal activities. Studies have shown that derivatives of this compound exhibit moderate to weak activity against certain fungi and insects, indicating a potential role in agricultural and pest control applications (Chen & Shi, 2008).
Future Directions
The future directions for “4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine” and other oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their broad range of biological activities, they could be valuable intermediates for the synthesis of new chemical entities .
properties
IUPAC Name |
2-(4-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMUJWPLBFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)



![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)
![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)


![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)